3,4,5-trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride
CAS No.: 60779-42-2
Cat. No.: VC4325185
Molecular Formula: C23H32ClN3O6S
Molecular Weight: 514.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60779-42-2 |
|---|---|
| Molecular Formula | C23H32ClN3O6S |
| Molecular Weight | 514.03 |
| IUPAC Name | 3,4,5-trimethoxy-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |
| Standard InChI | InChI=1S/C23H31N3O6S.ClH/c1-17-5-7-19(8-6-17)33(28,29)26-13-11-25(12-14-26)10-9-24-23(27)18-15-20(30-2)22(32-4)21(16-18)31-3;/h5-8,15-16H,9-14H2,1-4H3,(H,24,27);1H |
| Standard InChI Key | IWYLCYFHCDDTMG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |
Introduction
The compound 3,4,5-trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic organic molecule characterized by its benzamide core, trimethoxy substituents, and a tosylpiperazine moiety. This structure suggests potential applications in medicinal chemistry, particularly in drug design targeting receptors or enzymes due to its structural complexity and functional groups.
2.1. Structural Features
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Core Structure: Benzamide group with a trimethoxy substitution at positions 3, 4, and 5.
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Side Chain: A tosylpiperazine group attached via an ethyl linker.
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Salt Form: Hydrochloride salt enhances solubility in aqueous media.
3.1. Medicinal Chemistry
The compound's structure suggests it may act as:
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Receptor Ligand: The piperazine moiety is commonly found in drugs targeting central nervous system receptors.
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Enzyme Inhibitor: The benzamide scaffold is often used in designing enzyme inhibitors.
3.2. Pharmacological Insights
While no direct studies are available for this compound, derivatives of similar structures have been explored for:
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Anticancer activity.
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Antimicrobial properties.
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CNS-related therapeutic applications.
Synthesis Pathway
The synthesis of this compound likely involves:
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Preparation of the Benzamide Core: Functionalization of a trimethoxybenzoic acid derivative.
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Introduction of the Piperazine Moiety: Reaction with tosyl chloride to form the tosylpiperazine intermediate.
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Final Coupling Reaction: Linking the benzamide and tosylpiperazine groups via an ethyl chain.
Analytical Characterization
To confirm the identity and purity of this compound:
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NMR Spectroscopy: Proton and carbon spectra to verify structural integrity.
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Mass Spectrometry (MS): Determination of molecular weight and fragmentation pattern.
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Elemental Analysis: Verification of molecular composition.
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